molecular formula C3H5N3 B2364152 4-methyl-1H-1,2,3-triazole CAS No. 27808-16-8

4-methyl-1H-1,2,3-triazole

Cat. No. B2364152
CAS RN: 27808-16-8
M. Wt: 83.094
InChI Key: GVSNQMFKEPBIOY-UHFFFAOYSA-N
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Description

4-Methyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C3H5N3 . It contains a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . This compound is readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient condensation for the triazole build-up under flow conditions .


Molecular Structure Analysis

The molecular structure of 4-methyl-1H-1,2,3-triazole is available as a 2D Mol file or as a computed 3D SD file . The structure of a related compound, methyl-1H-1,2,4-triazole-3-carboxylate, has also been analyzed .


Chemical Reactions Analysis

The inhibitory activity against the H1N1 influenza virus depends more on the linkage length between the 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragment and the heterocyclic moiety than on the nature of the heterocycle .


Physical And Chemical Properties Analysis

4-Methyl-1H-1,2,3-triazole has a density of 1.2±0.1 g/cm3, a boiling point of 209.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol, a flash point of 98.7±11.7 °C, and an index of refraction of 1.528 .

Scientific Research Applications

1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various scientific fields . Here are some of the applications:

  • Pharmaceutical Chemistry

    • 1,2,3-triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • They are also important in organocatalysis, agrochemicals, and materials science .
  • Organic Synthesis

    • Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
  • Polymer Chemistry

    • 1,2,3-triazoles have been used in the development of polymers .
  • Supramolecular Chemistry

    • 1,2,3-triazoles have been used in the development of supramolecular structures .
  • Bioconjugation

    • 1,2,3-triazoles have been used in bioconjugation, a chemical strategy that joins two biomolecules together .
  • Chemical Biology

    • 1,2,3-triazoles have been used in chemical biology, a scientific discipline spanning the fields of chemistry and biology that involves the application of chemical techniques, tools, and methods to the study of biological systems .
  • Carbonic Anhydrase-II Inhibitors

    • A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
    • These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
    • A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
  • Industrial Applications

    • 1H-1,2,3-triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .
  • Fluorescent Imaging

    • 1H-1,2,3-triazole molecules play a vital role in fluorescent imaging .
  • Materials Science

    • 1H-1,2,3-triazole molecules have broad applications in materials science .
  • Antifungal Activities

    • Discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .
  • Therapeutic Applications

    • Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
  • Carbonic Anhydrase-II Inhibitors

    • A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
    • These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
    • A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
  • Industrial Applications

    • 1H-1,2,3-triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .
  • Fluorescent Imaging

    • 1H-1,2,3-triazole molecules play a vital role in fluorescent imaging .
  • Materials Science

    • 1H-1,2,3-triazole molecules have broad applications in materials science .
  • Antifungal Activities

    • Discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .
  • Therapeutic Applications

    • Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Safety And Hazards

4-Methyl-1H-1,2,3-triazole is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The therapeutic importance of triazole derivatives has been confirmed in the literature, and it has been decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient condensation for the triazole build-up under flow conditions .

properties

IUPAC Name

4-methyl-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSNQMFKEPBIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950487
Record name 5-Methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-1,2,3-triazole

CAS RN

27808-16-8
Record name 5-Methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-1,2,3-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
78
Citations
OA Phillips, EE Udo, ME Abdel-Hamid… - European journal of …, 2009 - Elsevier
A series of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones were synthesized and tested for their antibacterial activity against a panel of Gram-positive and Gram-negative clinical …
Number of citations: 108 www.sciencedirect.com
S Sathiya, S Nandhabala, N Hari… - Rasayan J …, 2019 - rasayanjournal.co.in
In the view of investigating the antimicrobial potential of novel 4-amino benzamide derived 1, 2, 3 triazole-linked chalcones and their pyrazolines derivatives, the present work was …
Number of citations: 4 www.rasayanjournal.co.in
W Huang, C Zhu, M Li, Y Yu, W Wu… - … Synthesis & Catalysis, 2018 - Wiley Online Library
A novel method for the synthesis of 1,5‐ and 1,4,5‐substituted 1,2,3‐triazoles has been reported. This approach is promoted by iodine‐TBHP oxidation system using enamines and N‐…
Number of citations: 36 onlinelibrary.wiley.com
G Chen, Y Zhou, C Cai, J Lu, X Zhang - Molecules, 2014 - mdpi.com
Eighteen novel benzamidine derivatives containing 1,2,3-triazole moieties were synthesized. The in vitro and in vivo fungicidal acitivities of the title compounds and the arylamidine …
Number of citations: 22 www.mdpi.com
S Haider, MS Alam, H Hamid - Inflamm. Cell Signal, 2014 - pdfs.semanticscholar.org
The medicinal chemists have considered the synthesis of 1, 2, 3-triazole based heterocycles as the corner stone of medicinal chemistry due to their important biological activities. This …
Number of citations: 97 pdfs.semanticscholar.org
J Montes-Ávila, JI Sarmiento-Sánchez… - Acta …, 2016 - scielo.org.mx
This paper reports biological activities of 1-benzyl-1, 2, 3-triazoles: antimicrobial by broth microdilution method, antioxidant by DPPH (2, 2-diphenyl-1-picrylhydrazyl)• inactivation assay …
Number of citations: 14 www.scielo.org.mx
QK Shen, CF Liu, HJ Zhang, YS Tian… - Bioorganic & Medicinal …, 2017 - Elsevier
Two series of xanthotoxin-triazole derivatives were designed, synthesized, and studied for their antiproliferative properties. The in vitro cytotoxicity of the compounds in the AGS cancer …
Number of citations: 25 www.sciencedirect.com
A Sahu, D Das, RK Agrawal, A Gajbhiye - Life sciences, 2019 - Elsevier
Aim Inflammatory algesia and pyresia are common pathological consequences of physiological defense. Phenacetin introduced as effective analgesic anti-pyretic agent, was …
Number of citations: 12 www.sciencedirect.com
MS Alam, J Huang, F Ozoe, F Matsumura… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 16 1-phenyl-1H-1,2,3-triazoles with substituents at both the 4- and 5-positions of the triazole ring were synthesized, and a total of 49 compounds, including previously …
Number of citations: 34 www.sciencedirect.com
M Ahmed, H Razaq, M Faisal, AN Siyal… - Synthetic …, 2017 - Taylor & Francis
2,3-Triazoles, significant five-membered ring N-heterocycles, are main structural moieties in well-designed materials, pharmaceutical agents, bioactive products, and synthetic …
Number of citations: 23 www.tandfonline.com

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